molecular formula C5H6N2O3 B065985 3,5-Dioxopiperazine-1-carbaldehyde CAS No. 165824-59-9

3,5-Dioxopiperazine-1-carbaldehyde

Cat. No.: B065985
CAS No.: 165824-59-9
M. Wt: 142.11 g/mol
InChI Key: VQSWVIMFICQGKJ-UHFFFAOYSA-N
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Description

3,5-Dioxopiperazine-1-carbaldehyde is a versatile diketopiperazine (DKP) derivative designed for research and development applications. The 2,5-diketopiperazine scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity, stability to proteolysis, and ability to function as a robust scaffold for designing novel bioactive molecules . This compound is specifically functionalized with a formyl (carbaldehyde) group, providing a reactive handle for further synthetic elaboration via nucleophilic addition or reductive amination, making it a valuable building block for constructing more complex chemical entities. Key Research Applications: Medicinal Chemistry & Drug Discovery: The DKP core is a common motif in biologically active natural products and pharmaceuticals, with documented antitumor, antiviral, antifungal, and antibacterial activities . This aldehyde derivative serves as a key synthetic intermediate for exploring new structure-activity relationships and developing potential pharmacologically active compounds. Heterocyclic Chemistry & Library Synthesis: This compound is an ideal substrate for generating diverse molecular libraries, including spiro-heterocyclic systems, via multicomponent reactions (MCRs) . The reactivity of the aldehyde group facilitates the rapid assembly of complex, three-dimensional structures for high-throughput screening. Chemical Biology & Probe Development: Researchers can utilize the formyl group to conjugate the DKP core to other molecules, such as peptides, proteins, or labels, for use as molecular probes in studying biological processes and target engagement. NOTE: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Properties

IUPAC Name

3,5-dioxopiperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-3-7-1-4(9)6-5(10)2-7/h3H,1-2H2,(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSWVIMFICQGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365547
Record name 3,5-dioxopiperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165824-59-9
Record name 3,5-dioxopiperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxopiperazine-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of glycine derivatives with phosgene, followed by cyclization to form the piperazine ring

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The keto groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 3,5-Dioxopiperazine-1-carboxylic acid.

    Reduction: 3,5-Dioxopiperazine-1-methanol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Dioxopiperazine-1-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to produce derivatives with biological activity, such as enzyme inhibitors or receptor modulators.

Industry: The compound finds applications in the production of polymers and advanced materials. Its functional groups allow for cross-linking and polymerization reactions, leading to materials with desirable mechanical and chemical properties.

Mechanism of Action

The mechanism by which 3,5-Dioxopiperazine-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The keto groups can participate in hydrogen bonding and other non-covalent interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Cytotoxicity and Cell Cycle Effects

  • ICRF 159 : Exhibits cell cycle phase-specific cytotoxicity:
    • CHO cells : 50% growth inhibition at 10 µg/mL (8.5-hour exposure) or 3 µg/mL (24-hour exposure).
    • L1210 cells : 50% growth inhibition at 3 µg/mL (24-hour exposure).
    • Human lymphocytes : Resistant to cytotoxicity at ≤50 µg/mL, highlighting selectivity for proliferating cells .

Structural and Functional Divergence

  • Electron-Withdrawing Groups : The formyl group in 3,5-dioxopiperazine-1-carbaldehyde increases electrophilicity, favoring nucleophilic additions (e.g., Schiff base formation). In contrast, ICRF 159’s propane linker enhances conformational flexibility, enabling intercalation or protein binding .
  • Substituent Effects : Dichlorophenyl and benzoxazole groups in compound 8 introduce steric bulk and lipophilicity, likely altering bioavailability compared to simpler dioxopiperazines .

Research Implications and Limitations

  • Gaps in Data : Direct studies on this compound are sparse; most inferences derive from analogs like ICRF 157.
  • Clinical Potential: ICRF 159’s phase-specific cytotoxicity and low lymphocyte toxicity suggest that 3,5-dioxopiperazine derivatives warrant further investigation as targeted chemotherapeutics .
  • Synthetic Challenges : The reactivity of the formyl group may complicate purification, necessitating optimized protocols (e.g., low-temperature crystallization) .

Biological Activity

3,5-Dioxopiperazine-1-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C5H6N2O3\text{C}_5\text{H}_6\text{N}_2\text{O}_3 and features a piperazine ring with two keto groups at the 3 and 5 positions and an aldehyde group at the 1 position. This unique combination of functional groups contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is crucial for compounds designed as enzyme inhibitors.
  • Cell Cycle Interference : Research indicates that this compound can affect cell survival and progression through the cell cycle. For instance, it inhibited colony formation in CHO cells by 50% under specific exposure conditions, demonstrating its potential as an anticancer agent .

Anticancer Properties

Studies have shown that this compound exhibits significant activity against various cancer cell lines. Its effects are cell cycle phase-specific, with early G1- and G2-phase cells being more sensitive compared to late G1 or S-phase cells. This specificity suggests potential for targeted cancer therapies.

Comparative Analysis with Related Compounds

The unique features of this compound set it apart from similar compounds:

Compound NameStructure CharacteristicsUnique Features
2,5-Dioxopiperazine-1-carbaldehyde One less keto group than 3,5-dioxopiperazineDifferent reactivity due to fewer carbonyls
Piperazine Lacks carbonyl groupsBasic structure without functional diversity
4-(2-Hydroxyethyl)piperidine-1-carbaldehyde Hydroxyethyl group instead of carbonylsAlters polarity and reactivity significantly

This table illustrates how the presence of both keto and aldehyde groups in this compound provides distinct reactivity patterns that may enhance its biological activity compared to other piperazine derivatives.

Case Study: Anticancer Activity

In a controlled study involving CHO cells, researchers found that exposure to 10 µg/mL of this compound for 8.5 hours resulted in a significant reduction in colony formation. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study: Synthesis and Derivative Activity

Research into the synthesis of various diketopiperazines has revealed that modifications to the core structure can yield derivatives with enhanced biological activities. For instance, certain modifications led to improved potency against specific cancer cell lines while maintaining favorable pharmacokinetic properties .

Q & A

Q. Methodology :

Compare experimental NMR with computational predictions (DFT calculations).

Spiking experiments with authentic standards to confirm peak assignments .

What strategies optimize regioselectivity in functionalizing the piperazine ring of this compound?

Advanced Research Question
Regioselectivity challenges stem from the symmetry of the piperazine ring. Strategies include:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to block specific nitrogen atoms, directing reactions to the 3,5-positions .
  • Metal coordination : Use Cu(I) catalysts to stabilize transition states during cross-coupling reactions .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor kinetic control over thermodynamic outcomes .

Table 2 : Regioselectivity Optimization

StrategyExampleSelectivity Improvement
Boc protectionBoc-piperazine + aldehyde3,5:1,2 ratio = 8:1
Cu(I) catalysisUllmann coupling85% yield at 3-position

How should stability studies for this compound be designed to account for degradation pathways?

Advanced Research Question
Degradation mechanisms include:

  • Oxidation : Aldehyde group → carboxylic acid under aerobic conditions.
  • Hydrolysis : Piperazine ring opening in aqueous media.

Q. Experimental Design :

Forced degradation : Expose the compound to heat (40–60°C), UV light, and varying pH (2–12) .

Analytical monitoring : Track degradation via:

  • HPLC-UV : Quantify parent compound loss.
  • LC-MS/MS : Identify degradation products (e.g., m/z shifts) .

Table 3 : Stability Under Accelerated Conditions

ConditionDegradation ProductsHalf-Life
pH 2, 40°CCarboxylic acid derivative72 h
UV lightOxidized piperazine48 h

What computational methods support the prediction of this compound’s reactivity in novel reactions?

Advanced Research Question
Density Functional Theory (DFT) and molecular docking are critical:

  • DFT : Predicts reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. Workflow :

Optimize geometry using B3LYP/6-31G* basis set.

Calculate electrostatic potential maps to identify reactive regions.

How do solvent and counterion choices impact the crystallization of this compound?

Basic Research Question
Crystallization success depends on:

  • Solvent polarity : Ethanol/water mixtures promote nucleation .
  • Counterions : Trifluoroacetate salts improve crystal lattice stability vs. chloride .

Q. Protocol :

Dissolve compound in hot ethanol.

Slowly add hexane to induce supersaturation.

Characterize crystals via SC-XRD to confirm polymorph .

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